N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide is an organic compound that belongs to the class of oximes It is characterized by the presence of a chloro-substituted aromatic ring and a hydroxyimino functional group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 3-chloro-2-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired oxime compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro-substituted aromatic ring may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(hydroxyimino)acetamide
- N-(2-methylphenyl)-2-(hydroxyimino)acetamide
- N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)propionamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro-substituted aromatic ring and a hydroxyimino group allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-6-7(10)3-2-4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) |
InChI Key |
IHHFOAAMOXRQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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